1-(Oxetan-3-yl)ethan-1-one

Descripción general

Descripción

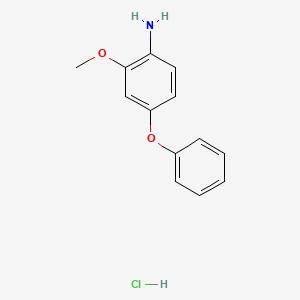

“1-(Oxetan-3-yl)ethan-1-one” is a chemical compound with the molecular formula C5H8O2 . It is a specialty chemical used for research in the synthesis of other oxetanes of pharmacological interest .

Synthesis Analysis

The synthesis of various oxetan-3-ones, including “1-(Oxetan-3-yl)ethan-1-one”, often involves readily available propargylic alcohols as substrates . The process proceeds without the exclusion of moisture or air . The formation of the strained oxetane ring provides strong support for the intermediacy of α-oxo gold carbenes .

Molecular Structure Analysis

The molecular structure of “1-(Oxetan-3-yl)ethan-1-one” is represented by the molecular formula C5H8O2 . The InChI code for this compound is 1S/C5H8O2/c1-4(6)5-2-7-3-5/h5H,2-3H2,1H3 .

Chemical Reactions Analysis

The chemical reactions involving “1-(Oxetan-3-yl)ethan-1-one” are complex and varied. For instance, the formation of the oxetane ring from an epoxide requires 13-17 kcal·mol−1 activation energy . Therefore, moderate heating is required . Subsequent ring-expansion barriers were calculated for oxetane to THF at 25 kcal·mol−1 and THF to tetrahydropyran (THP) at 38 kcal·mol−1 .

Physical And Chemical Properties Analysis

“1-(Oxetan-3-yl)ethan-1-one” is a liquid at room temperature . It has a molecular weight of 100.12 . The compound should be stored in an inert atmosphere at 2-8°C .

Aplicaciones Científicas De Investigación

These applications have driven numerous studies into the synthesis of new oxetane derivatives . This includes the synthesis of oxetane derivatives by intramolecular cyclization, [2+2] and formal [2+2] cycloadditions, and synthesis of oxetane derivatives from oxetane-containing building blocks .

Examples of the use of oxetanes in medicinal chemistry are reported, including a collation of oxetane derivatives appearing in recent patents for medicinal chemistry applications . Finally, examples of oxetane derivatives in ring-opening and ring-expansion reactions are described .

- Oxetanes, including “1-(Oxetan-3-yl)ethan-1-one”, have been increasingly used in medicinal chemistry .

- They are used as stable motifs due to their influence on physicochemical properties .

- Oxetane derivatives have appeared in recent patents for medicinal chemistry applications .

- Oxetanes are known for their propensity to undergo ring-opening reactions, making them useful as synthetic intermediates .

- This has led to numerous studies into the synthesis of new oxetane derivatives .

- There are various methods for the synthesis of oxetane derivatives, including intramolecular cyclization, [2+2] and formal [2+2] cycloadditions, and synthesis from oxetane-containing building blocks .

- Oxetin, a derivative of oxetane, has been found to have antibacterial and herbicidal effects .

- It has been reported to inhibit Bacillus subtilis and Piricularia oryzae in minimal media, as well as showing herbicidal activity .

Medicinal Chemistry

Synthetic Intermediate

Synthesis of Oxetane Derivatives

Antibacterial and Herbicidal Effects

Research in Synthesis of Other Oxetanes

- Oxetanes, including “1-(Oxetan-3-yl)ethan-1-one”, have been increasingly used in medicinal chemistry .

- They are used as stable motifs due to their influence on physicochemical properties .

- Oxetane derivatives have appeared in recent patents for medicinal chemistry applications .

- Oxetanes are known for their propensity to undergo ring-opening reactions, making them useful as synthetic intermediates .

- This has led to numerous studies into the synthesis of new oxetane derivatives .

- There are various methods for the synthesis of oxetane derivatives, including intramolecular cyclization, [2+2] and formal [2+2] cycloadditions, and synthesis from oxetane-containing building blocks .

- Oxetin, a derivative of oxetane, has been found to have antibacterial and herbicidal effects .

- It has been reported to inhibit Bacillus subtilis and Piricularia oryzae in minimal media, as well as showing herbicidal activity, inhibiting glutamine synthetase from spinach leaves .

Medicinal Chemistry

Synthetic Intermediate

Synthesis of Oxetane Derivatives

Antibacterial and Herbicidal Effects

Research in Synthesis of Other Oxetanes

Safety And Hazards

The safety information for “1-(Oxetan-3-yl)ethan-1-one” indicates that it is a combustible liquid . It is harmful if swallowed and can cause skin irritation and serious eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(oxetan-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4(6)5-2-7-3-5/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHMVIUGJYTFRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Oxetan-3-yl)ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol](/img/structure/B1431777.png)

![Methyl 2-[(2-aminoethyl)(methyl)amino]acetate dihydrochloride](/img/structure/B1431781.png)

![3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol hydrochloride](/img/structure/B1431787.png)

![3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B1431789.png)

![Ethyl 2,6-dimethyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carboxylate](/img/structure/B1431791.png)

![2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride](/img/structure/B1431795.png)